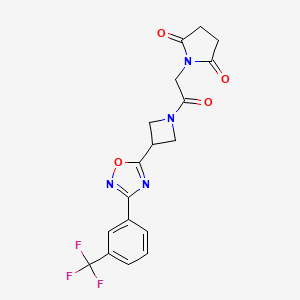
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a complex molecular structure with significant potential in scientific research and various industrial applications. The compound's unique structure features multiple functional groups, making it a valuable subject for chemical studies and applications in diverse fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione can be achieved through a multi-step synthetic route. This typically involves the following steps:
Formation of 1,2,4-oxadiazole ring: : This step may involve the reaction of a hydrazide with an isocyanate in the presence of a dehydrating agent.
Azetidin-1-yl attachment: : The oxadiazole intermediate is then reacted with an azetidine derivative under suitable conditions.
Introduction of trifluoromethyl group: : This step can be achieved through electrophilic fluorination or using reagents such as trifluoromethyl iodide.
Coupling with pyrrolidine-2,5-dione: : The final coupling step involves a condensation reaction under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is crucial. This often involves continuous flow reactors to enhance reaction efficiency and yield, employing catalysts to minimize reaction times and energy consumption. Purification steps like crystallization and chromatography are used to achieve high purity of the final compound.
化学反応の分析
Types of Reactions
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: : It can undergo reduction using hydrogenation catalysts or reducing agents like lithium aluminum hydride, yielding various reduced forms.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products may include various oxo-derivatives, reduced forms, and substituted compounds with enhanced chemical and biological properties.
科学的研究の応用
Chemistry
Catalysis: : The compound’s unique structure allows it to act as a catalyst in certain organic reactions, enhancing reaction rates and yields.
Analytical Chemistry: : Used as a standard in chromatographic techniques due to its well-defined chemical properties.
Biology
Enzyme Inhibition: : It shows potential as an enzyme inhibitor, specifically targeting enzymes involved in disease pathways.
Protein Labeling: : Used in research for labeling proteins due to its reactive functional groups.
Medicine
Drug Development: : Investigated for its potential as a pharmacologically active agent in treating various diseases, including cancer and inflammatory conditions.
Industry
Material Science: : Used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.
作用機序
The compound’s mechanism of action is primarily through interaction with specific molecular targets, including enzymes and receptors. Its effects are exerted via binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways involved include:
Enzyme Inhibition: : Blocking active sites of enzymes, leading to reduced enzyme activity.
Receptor Modulation: : Binding to receptors, altering their normal function, and impacting cellular signaling pathways.
類似化合物との比較
Unique Features
Multiple Functional Groups: : The presence of multiple reactive functional groups makes it versatile in chemical reactions and applications.
High Stability: : Exhibits remarkable chemical and thermal stability compared to other similar compounds.
Similar Compounds
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,3-triazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
特性
IUPAC Name |
1-[2-oxo-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-18(20,21)12-3-1-2-10(6-12)16-22-17(29-23-16)11-7-24(8-11)15(28)9-25-13(26)4-5-14(25)27/h1-3,6,11H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWRBTFSTZVJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
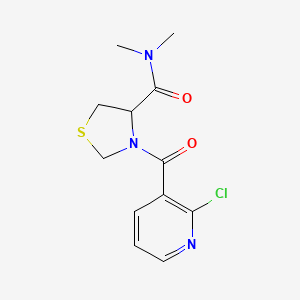
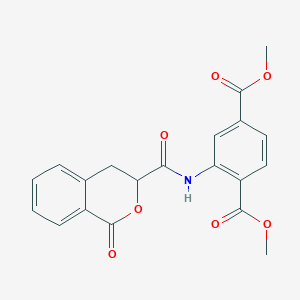
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2956884.png)
![1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2956885.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)
![methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)
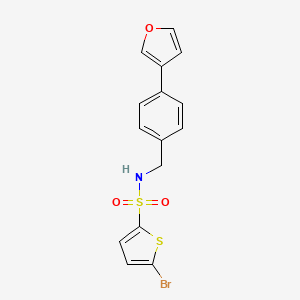
![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)
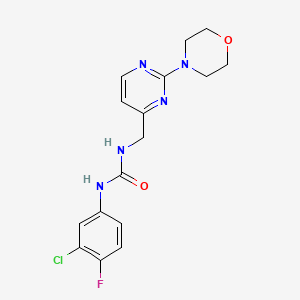
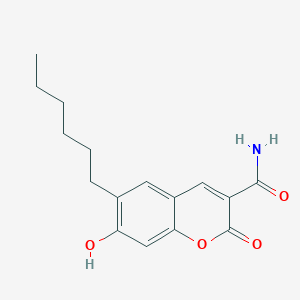
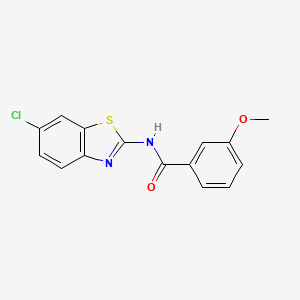
![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2956903.png)
